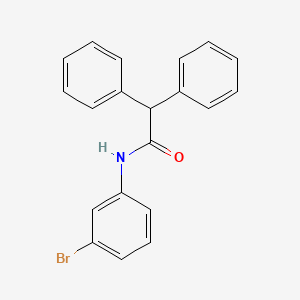![molecular formula C15H12O3 B14250609 Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- CAS No. 401468-27-7](/img/structure/B14250609.png)
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
While specific industrial production methods for naphtho[2,1-b]furan-2-acetic acid, 1-methyl- are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This typically includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-b]furan-2-ylacetic acid: Shares a similar core structure but lacks the 1-methyl substitution.
Naphtho[2,1-b]furan-1-yl derivatives: These compounds have variations in the substitution pattern on the naphthalene and furan rings
Uniqueness
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
401468-27-7 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-(1-methylbenzo[e][1]benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O3/c1-9-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)15(9)12/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
XZOWDFCAVDXJBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)

![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
